

Salvigenin-d9: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Examination of the Physical, Chemical, and Biological Characteristics of a Deuterated Flavonoid

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Salvigenin-d9**, a deuterated analog of the naturally occurring flavonoid, Salvigenin. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. Given the limited availability of specific data for the deuterated form, this guide also incorporates extensive information on the parent compound, Salvigenin, to provide a thorough understanding of its properties.

Core Physical and Chemical Data

Salvigenin-d9 is the deuterated form of Salvigenin, a natural polyphenolic compound.[1] Deuterium labeling provides a valuable tool for various research applications, including use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS, and for studying the pharmacokinetic and metabolic profiles of the parent drug.[1]

The fundamental properties of **Salvigenin-d9** and its parent compound, Salvigenin, are summarized in the tables below.

Table 1: General Properties of Salvigenin-d9



Property	Value	Source
Chemical Name	Salvigenin-d9	Pharmaffiliates[2]
Synonyms	5-Hydroxy-4',6,7- trimethoxyflavone-d9; Psathyrotin-d9	MedchemExpress[1], Pharmaffiliates[2]
Molecular Formula	C18H7D9O6	Pharmaffiliates[2]
Molecular Weight	337.37 g/mol	Pharmaffiliates[2]
Appearance	Yellow powder	GlpBio[2] (for Salvigenin)
Storage	2-8°C Refrigerator; -20°C for long-term	Pharmaffiliates[2], Cayman Chemical[3]

Table 2: Physicochemical Properties of Salvigenin (Non-

Deuterated)

Property	Value	Source
Molecular Formula	C18H16O6	Cayman Chemical[3]
Molecular Weight	328.32 g/mol	Santa Cruz Biotechnology[4]
Melting Point	188 °C	ChemicalBook[5]
Boiling Point (Predicted)	535.9±50.0 °C	ChemicalBook[5]
Density (Predicted)	1.314±0.06 g/cm³	ChemicalBook[5]
pKa (Strongest Acidic)	6.33 - 7.94	ChemicalBook[6], FooDB[7]
LogP	3.36	FooDB[7]
Water Solubility (Predicted)	0.021 g/L	FooDB[7]
LogS (Predicted)	-4.2	FooDB[7]

Table 3: Solubility of Salvigenin (Non-Deuterated)



Solvent	Solubility	Source
DMSO	16.67 mg/mL (50.77 mM) with warming	GlpBio[2]
Chloroform	Soluble	Cayman Chemical[3]
Dichloromethane	Soluble	Cayman Chemical[3]
Ethyl Acetate	Soluble	Cayman Chemical[3]
Acetone	Soluble	Cayman Chemical[3]

Spectroscopic Data for Structural Elucidation

Detailed spectroscopic data is essential for the confirmation of the chemical structure and purity of Salvigenin. The following data pertains to the non-deuterated form.

Table 4: ¹H-NMR Spectral Data of Salvigenin (500 MHz,

CDCl₃)

Source: Adapted from ResearchGate[4]



Table 5: ¹³C-NMR Spectral Data of Salvigenin (125 MHz, CD₂OD)

CD3OD) Chemical Shift (δ) ppm	Assignment
183.8	C-4
167.8	C-2
167.2	C-7
161.8	C-4'
159.2	C-8a
157.7	C-5
129.2	C-2', C-6'
118.8	C-1'
116.3	C-3', C-5'
105.9	C-4a
103.4	C-3
99.1	C-6
93.3	C-8
55.8	ОМе

Source: Adapted from Brieflands[8]

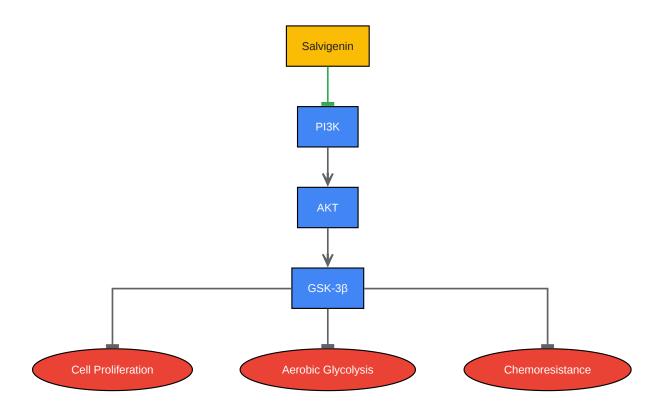
Biological Activity and Signaling Pathways

Salvigenin exhibits a range of biological activities, including neuroprotective, antitumor, and immunomodulatory effects.[1][2] Recent studies have elucidated its role in cellular signaling pathways, particularly in the context of cancer.

PI3K/AKT/GSK-3β Signaling Pathway



Research has shown that Salvigenin can suppress hepatocellular carcinoma glycolysis and chemoresistance by inactivating the PI3K/AKT/GSK-3 β pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and metabolism.



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Salvigenin inhibits the PI3K/AKT/GSK-3β signaling pathway.

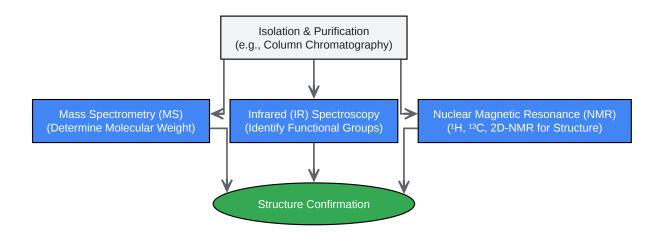
Experimental Protocols

This section outlines the methodologies for key experiments related to the characterization and biological evaluation of Salvigenin. These protocols can be adapted for studies involving **Salvigenin-d9**.

Structure Elucidation Workflow

The structural elucidation of flavonoids like Salvigenin typically follows a standardized workflow involving multiple spectroscopic techniques.





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Workflow for the structural elucidation of Salvigenin.

Western Blot Analysis

Western blotting can be used to determine the effect of Salvigenin on the protein expression levels within a specific signaling pathway.

Protocol:

- Cell Lysis: Treat cells with Salvigenin at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, p-GSK-3β) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

This is a generalized protocol and may require optimization based on specific experimental conditions.

Colony Formation Assay

This assay assesses the effect of a compound on the proliferative capacity of cells.

Protocol:

- Cell Seeding: Seed a low density of cells (e.g., 1x10³ cells/well) in 6-well plates.
- Treatment: Treat the cells with various concentrations of Salvigenin.
- Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the medium every 3 days.
- Fixation and Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
- Quantification: Count the number of colonies containing at least 50 cells.

This protocol is based on the methodology described in a study on Salvigenin's effect on hepatocellular carcinoma cells.[1]

Conclusion

Salvigenin-d9 is a valuable tool for researchers in various scientific disciplines. While specific experimental data for the deuterated compound is limited, the extensive information available for the parent compound, Salvigenin, provides a strong foundation for its use and further



investigation. The data and protocols presented in this guide are intended to support and facilitate future research into the properties and applications of **Salvigenin-d9**.

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- To cite this document: BenchChem. [Salvigenin-d9: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411773#physical-and-chemical-characteristics-of-salvigenin-d9]

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